molecular formula C19H24ClN5O B5379863 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5379863
M. Wt: 373.9 g/mol
InChI Key: IAWIYRCXZURPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK is a key mediator in B-cell receptor signaling and plays a vital role in B-cell development and maturation. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies.

Mechanism of Action

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine works by inhibiting the activity of BTK, a key mediator in B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK activity by 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine leads to disruption of these signaling pathways, resulting in cell death and reduced tumor growth.
Biochemical and Physiological Effects:
6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been shown to have potent activity against B-cell malignancies in preclinical studies. It has also been shown to have a favorable safety profile and is well-tolerated in animal models. 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a long half-life and good oral bioavailability, making it suitable for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in lab experiments include its potent activity against B-cell malignancies, favorable safety profile, and good oral bioavailability. However, the limitations of using 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine include its complex synthesis route and the need for further optimization to improve its efficacy and pharmacokinetic properties.

Future Directions

There are several future directions for the development of 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine as a therapeutic agent. These include:
1. Further optimization of the synthesis route to improve yield and purity.
2. Studies to determine the optimal dosing regimen and duration of treatment.
3. Clinical trials to evaluate the safety and efficacy of 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in patients with B-cell malignancies.
4. Studies to investigate the potential use of 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in combination with other drugs for enhanced efficacy.
5. Development of biomarkers to predict response to 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine treatment.
6. Investigation of the potential use of 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in other B-cell disorders, such as autoimmune diseases.
In conclusion, 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine is a promising small molecule inhibitor that targets BTK and has potential use in the treatment of B-cell malignancies. Further research and development are needed to optimize its efficacy and pharmacokinetic properties and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The synthesis route is complex and involves the use of various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to cell death and reduced tumor growth. 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has also been studied in combination with other drugs, such as venetoclax, to enhance its efficacy.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O/c1-14-21-17(23(2)3)13-18(22-14)24-8-10-25(11-9-24)19(26)12-15-4-6-16(20)7-5-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWIYRCXZURPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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